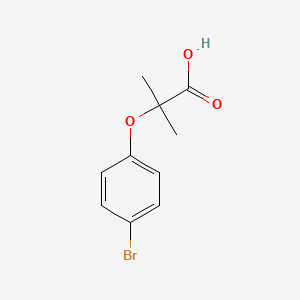

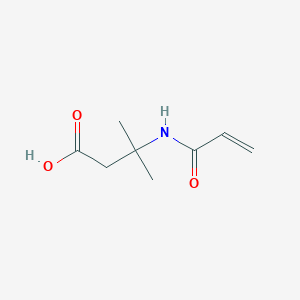

2-(4-Bromophenoxy)-2-methylpropanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related brominated compounds involves palladium-catalyzed reactions, as seen in the study of 2-hydroxy-2-methylpropiophenone, which undergoes arylation with aryl bromides . Although the exact synthesis of 2-(4-Bromophenoxy)-2-methylpropanoic acid is not detailed, similar palladium-catalyzed methods could potentially be applied for its synthesis, considering the reactivity of brominated aromatic compounds in such reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, such as FT-IR and UV-Vis, as well as X-ray diffraction . These methods provide detailed information about the bonding and geometry of the molecules. For 2-(4-Bromophenoxy)-2-methylpropanoic acid, similar analytical techniques could be used to determine its molecular structure and confirm the presence of functional groups.

Chemical Reactions Analysis

The chemical reactivity of brominated phenolic compounds includes interactions with DNA bases, as investigated using the ECT method and charge transfer studies . Additionally, the one-electron oxidation of related compounds has been studied, revealing insights into the radical cations formed and their subsequent reactivity . These studies suggest that 2-(4-Bromophenoxy)-2-methylpropanoic acid may also undergo similar oxidation reactions and interact with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenolic compounds, such as solubility, melting point, and boiling point, are not directly provided in the papers. However, the sensory studies on 2-bromo-4-methylphenol indicate that such compounds can have significant sensory impacts at very low concentrations, suggesting high potency and potential volatility . The thermal behavior of metal complexes with brominated ligands has been analyzed, showing multi-stage decomposition processes . These findings could be extrapolated to predict the stability and thermal properties of 2-(4-Bromophenoxy)-2-methylpropanoic acid.

Wissenschaftliche Forschungsanwendungen

Natural Product Derivation and Analogs

- Natural Source and Derivatives : 2-(4-Bromophenoxy)-2-methylpropanoic acid is structurally related to bromophenol derivatives found in the red alga Rhodomela confervoides. These compounds have been studied for their potential applications in various fields due to their unique chemical structures, although they were found inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).

Synthesis and Chemical Studies

- Synthetic Analog Synthesis : Research has been conducted on the efficient synthesis of analogs to 2-(4-Bromophenoxy)-2-methylpropanoic acid, such as PPARpan agonists, highlighting the compound's relevance in medicinal chemistry and drug design (Guo et al., 2006).

- Structural Analysis and Synthesis Techniques : Studies on the first synthesis of natural bromophenols, including compounds structurally similar to 2-(4-Bromophenoxy)-2-methylpropanoic acid, have provided insights into the formation of these compounds and their derivatives (Bayrak & Menzek, 2020).

Biochemical and Environmental Applications

- Environmental Biodegradation Studies : The biodegradation and transport of herbicides related to phenoxyalkanoic acids have been studied, with implications for understanding the environmental behavior and potential risks of compounds like 2-(4-Bromophenoxy)-2-methylpropanoic acid (Grass et al., 2000).

- Antifouling Activity : Some bromophenol derivatives, structurally similar to 2-(4-Bromophenoxy)-2-methylpropanoic acid, have shown antifouling activity against marine organisms, indicating potential applications in marine biofouling prevention (Ortlepp et al., 2008).

Industrial and Polymer Applications

- Polymerization Initiators : Research on azobenzene-based initiators for polymerization, which may include bromopropionic acid derivatives, suggests potential industrial applications in the field of polymer chemistry (Wang et al., 2005).

Eigenschaften

IUPAC Name |

2-(4-bromophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDUHXQTTOHIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322789 | |

| Record name | 2-(4-bromophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenoxy)-2-methylpropanoic acid | |

CAS RN |

7472-69-7 | |

| Record name | 7472-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)

![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1330587.png)

![Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B1330588.png)

![4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol](/img/structure/B1330590.png)

![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)

![2-[(Furan-2-Ylmethyl)amino]benzoic Acid](/img/structure/B1330598.png)